Positional Isomerism: Regioisomeric Differentiation from CAS 943822-70-6 Alters Predicted Target Engagement Profile
CAS 953136-10-2 and its positional isomer CAS 943822-70-6 share the identical molecular formula (C16H14N2O3) and molecular weight (282.29 g/mol) but differ in the attachment points of the furan and phenyl groups. In the target compound, the phenyl group resides on the isoxazole 5-position and the furan-2-ylmethyl group is on the acetamide nitrogen. In CAS 943822-70-6, the furan is attached to the isoxazole 5-position and the phenyl group is on the acetamide. Patent disclosures indicate that CAS 943822-70-6 falls within the scope of isoxazole derivatives claimed as Wnt/β-catenin agonists [1], a target pathway distinct from the EPAC1 inhibition context in which the 2-(5-phenylisoxazol-3-yl)acetamide scaffold has been explored [2]. No Wnt agonist activity data have been reported for CAS 953136-10-2. This regioisomeric divergence implies that procurement of the wrong positional isomer could result in targeting an entirely different biological pathway with no functional overlap.
| Evidence Dimension | Positional isomerism — attachment point of furan vs. phenyl groups on the isoxazole-acetamide scaffold |
|---|---|
| Target Compound Data | Phenyl at isoxazole 5-position; furan-2-ylmethyl at acetamide N. MW 282.29. No Wnt agonist activity reported. Structurally aligned with EPAC1 inhibitor scaffold class. |
| Comparator Or Baseline | CAS 943822-70-6: Furan at isoxazole 5-position; phenyl at acetamide. MW 282.29. Disclosed within Wnt/β-catenin agonist patent family (WO2007072999 / US7915297). |
| Quantified Difference | Identical molecular formula and MW; regioisomeric rearrangement of aryl/heteroaryl groups redirects biological annotation from EPAC1-related scaffold class (target compound) to Wnt agonist class (comparator). No overlapping quantitative activity data available in public domain. |
| Conditions | Structural comparison based on IUPAC nomenclature and patent disclosure analysis. |
Why This Matters
Procuring the incorrect positional isomer may result in a compound with entirely different biological target engagement, invalidating experimental results if target-pathway specificity is required.
- [1] Cho JW et al. Isoxazole Derivatives and Use Thereof. US Patent 7,915,297 B2. Issued March 29, 2011. Covers isoxazole derivatives including 5-furan-2-yl-isoxazole compounds as Wnt/β-catenin agonists. View Source
- [2] BindingDB. US11124489 compound series: EPAC1 inhibitors based on isoxazole scaffold with IC50 values from 1.20E+3 to 7.20E+3 nM. Accessed 2026. View Source
